molecular formula C23H27N3O5 B2857592 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine CAS No. 2034363-09-0

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2857592
CAS No.: 2034363-09-0
M. Wt: 425.485
InChI Key: URZREDVGYGDZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a synthetic piperazine derivative characterized by two distinct structural motifs:

  • A pyridine-4-carbonyl group substituted with a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether at the 2-position, introducing hydrogen-bonding capability and conformational rigidity .

The compound’s design leverages the piperazine scaffold’s versatility in medicinal chemistry, often employed for its ability to modulate receptor interactions and improve pharmacokinetic profiles.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-23(18-3-6-24-22(14-18)31-19-4-11-28-12-5-19)26-9-7-25(8-10-26)15-17-1-2-20-21(13-17)30-16-29-20/h1-3,6,13-14,19H,4-5,7-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZREDVGYGDZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Attachment of the benzodioxole to the piperazine ring: This step involves the reaction of the benzodioxole derivative with piperazine under basic conditions.

    Formation of the pyridine moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the pyridine moiety with the piperazine derivative: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives of the benzodioxole moiety.

    Reduction: Piperidine derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Piperazine Derivatives

Compound Name Piperazine Substituents Notable Features References
Target Compound 1,3-Benzodioxol-5-ylmethyl; 2-(oxan-4-yloxy)pyridine-4-carbonyl Ether-linked tetrahydropyran; benzodioxole methyl
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine 1,3-Benzodioxol-5-ylmethyl; 3-fluorobenzoyl Halogenated aroyl group; chair conformation of piperazine
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3,4-difluorophenylsulfonyl)piperazine 1,3-Benzodioxol-5-ylmethyl; 3,4-difluorophenylsulfonyl Sulfonyl group; enhanced electron-withdrawing effects
1-[2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl]-4-(4-bromophenyl)piperazine Benzodioxol-5-yloxy-methylphenyl ethyl; 4-bromophenyl Bromophenyl substitution; HCl salt formation
1-(4-Chlorobenzoyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine 1,3-Benzodioxol-5-ylmethyl; 4-chlorobenzoyl Chlorobenzoyl group; preclinical screening candidate

Key Observations :

  • Ether Linkages: The target compound’s oxan-4-yloxy group introduces a sterically bulky, oxygen-rich substituent, which may improve solubility compared to halogenated analogs .
  • Conformational Stability : Piperazine rings in benzodioxole-tagged analogs adopt chair conformations , with equatorial positioning of substituents minimizing steric strain .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends References
Target Compound ~435 (calculated) Not reported Likely moderate (ether group)
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine 342.37 Not reported Low (fluorobenzoyl)
1-(4-Chlorobenzoyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine 358.83 Not reported Low (chlorobenzoyl)
HCl salts of benzodioxol-5-yloxy analogs (e.g., Compound 24 in ) ~550–600 177–178 High (ionic form)

Key Observations :

  • Melting Points : HCl salts of related compounds exhibit high melting points (~177–178°C), suggesting crystalline stability, while neutral analogs (e.g., target compound) may have lower melting points due to the absence of ionic interactions .
  • Solubility : The oxan-4-yloxy group in the target compound could enhance aqueous solubility compared to halogenated derivatives, which are more lipophilic .

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

The compound's molecular formula is C24H29N3O5C_{24}H_{29}N_{3}O_{5} with a molecular weight of 421.5 g/mol. Its structure features a benzodioxole moiety, piperazine ring, and a pyridine derivative, which are known for their diverse biological activities.

Property Value
Molecular FormulaC24H29N3O5C_{24}H_{29}N_{3}O_{5}
Molecular Weight421.5 g/mol
CAS Number2415563-60-7

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole intermediate and subsequent coupling with piperazine and pyridine derivatives. The reaction conditions include the use of specific catalysts and solvents to optimize yield and purity.

Antidiabetic Potential

Recent studies have shown that benzodioxole derivatives exhibit significant antidiabetic properties. For instance, compounds derived from this class have been evaluated for their ability to inhibit α-amylase, an enzyme critical in carbohydrate metabolism. In vitro assays revealed that certain derivatives demonstrated IC50 values as low as 0.68 µM, indicating potent inhibition with minimal cytotoxic effects on normal cell lines .

Anticancer Activity

The compound also shows promise in cancer therapy. Research indicates that benzodioxole derivatives can inhibit tumor growth in various cancer cell lines. For example, one study reported significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 26 µM to 65 µM . This suggests that further exploration into the anticancer mechanisms of these compounds could lead to new therapeutic strategies.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Compounds containing the benzodioxole structure have been associated with the inhibition of Src family kinases (SFKs), which are implicated in cancer progression .

Case Studies

  • Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice showed that specific benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of various benzodioxole derivatives across different cancer cell lines using MTS assays. The results indicated that while some compounds effectively inhibited cancer cell growth, they exhibited negligible toxicity towards normal cells, highlighting their potential for therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine?

The synthesis involves multi-step reactions:

  • Benzodioxole incorporation : The 1,3-benzodioxole moiety is introduced via alkylation of piperazine using a benzodioxol-5-ylmethyl halide precursor .
  • Pyridine-carbonyl coupling : The pyridine-4-carbonyl group is attached via amide bond formation, often using coupling agents like HATU or EDC in anhydrous DMF .
  • Oxan-4-yloxy substitution : The oxan-4-yloxy group is introduced through nucleophilic substitution or Mitsunobu reactions, requiring careful control of reaction conditions (e.g., temperature, base) to avoid side products .
    Characterization : Confirm purity and structure via 1H^1H/13C^13C-NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. How can researchers validate the structural integrity of this compound?

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., piperazine ring conformation) .
  • 2D-NMR techniques : Use HSQC and HMBC to assign quaternary carbons and verify connectivity between the benzodioxole, piperazine, and pyridine moieties .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Systematically modify substituents (e.g., replace oxan-4-yloxy with other ethers) and test biological activity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like GPCRs or kinases (common for piperazine derivatives) .
  • Biophysical assays : Employ surface plasmon resonance (SPR) to quantify binding kinetics to putative targets (e.g., dopamine receptors) .

Q. How can researchers address contradictory bioactivity data in related compounds?

  • Meta-analysis : Compare datasets from analogs (e.g., 1-benzodioxol-5-ylmethyl-piperazines) to identify trends in substituent effects .
  • Crystallographic studies : Resolve structures of protein-ligand complexes to explain discrepancies in IC50_{50} values .
  • Replicate assays : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number to minimize experimental noise .

Q. What strategies optimize stability and solubility for in vivo studies?

  • Salt formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways (HPLC-MS monitoring) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked oxan-4-yloxy) to improve bioavailability .

Methodological Challenges

Q. How can researchers resolve low yields in the final coupling step?

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)2_2 for Suzuki couplings) and solvents (e.g., THF vs. DCE) .
  • Protecting groups : Use Boc or Fmoc to protect reactive amines during intermediate steps .
  • Purification : Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms?

  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H⋯O bonds) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate formation .
  • Powder XRD : Monitor polymorph transitions under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.